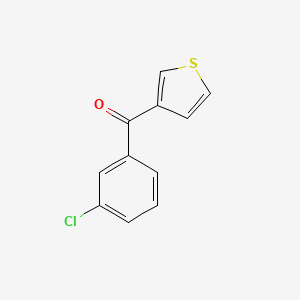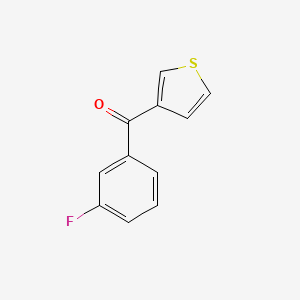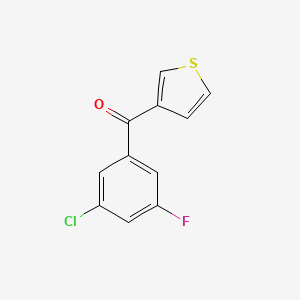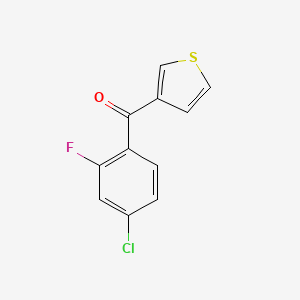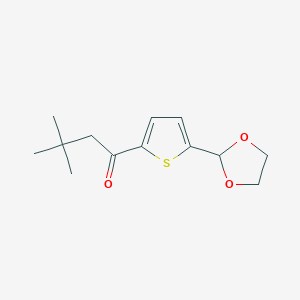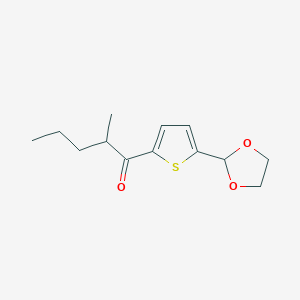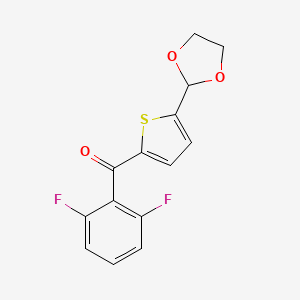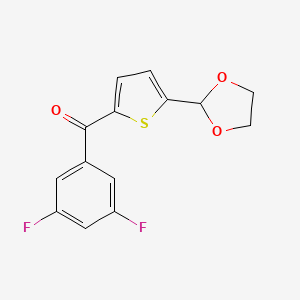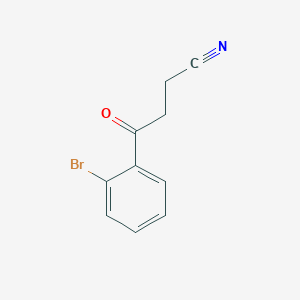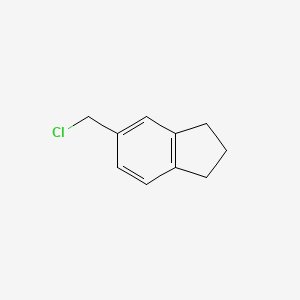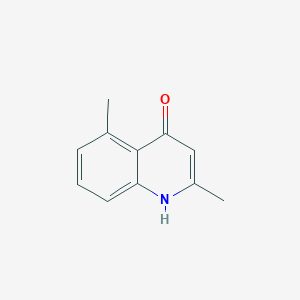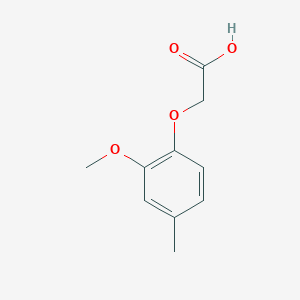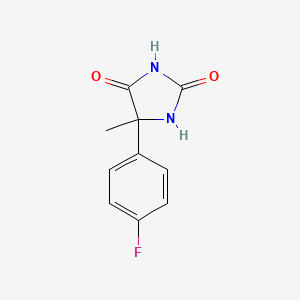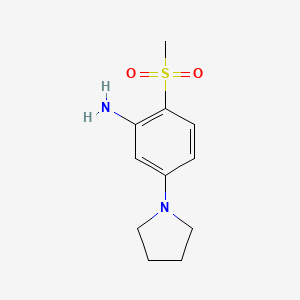
2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline (MSPA) is an organic compound belonging to a class of compounds known as pyrrolidine anilines. MSPA is a relatively new compound, first synthesized in 2012. It has since been studied for its potential applications in a variety of scientific fields.
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine, a core component of the compound , is widely utilized in medicinal chemistry due to its sp^3-hybridization, which allows for efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage. These characteristics make pyrrolidine derivatives, including those with additional functionalities like sulfonamide or aniline groups, valuable in designing drug candidates with varied biological profiles. This scaffold's versatility is evidenced by its presence in compounds targeting selectivity and structure-activity relationship (SAR) studies across a range of biological activities (Li Petri et al., 2021).
Applications in N-Heterocycle Synthesis
The incorporation of elements like sulfonyl and pyrrolidine into molecular frameworks is crucial in synthesizing N-heterocycles, which are core structures in many pharmaceuticals and natural products. Techniques leveraging chiral sulfinamides, such as tert-butanesulfinamide, demonstrate the strategic use of pyrrolidine derivatives for assembling complex molecular architectures, underscoring the potential of compounds with similar structural features in synthetic organic chemistry (Philip et al., 2020).
Chemical Modification for Material Science
In materials science, the modification of polymers using sulfone groups (related to the methylsulfonyl functionality) enhances properties like hydrophilicity, which is crucial for applications such as nanofiltration membranes. This demonstrates the applicability of functional groups present in the compound of interest for modifying material surfaces to achieve desired chemical and physical properties (Bruggen, 2009).
properties
IUPAC Name |
2-methylsulfonyl-5-pyrrolidin-1-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-16(14,15)11-5-4-9(8-10(11)12)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGVUUQERVBVGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

